molecular formula C13H13F3N4O2 B6979054 2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6979054
M. Wt: 314.26 g/mol
InChI Key: OJYCPYIQFGKQPJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structural features, which include a triazole ring and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-8-18-20(12(22)19(8)2)7-11(21)17-10-6-4-3-5-9(10)13(14,15)16/h3-6H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYCPYIQFGKQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-phenylacetamide
  • 2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(fluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

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